molecular formula C10H10F3N5O3S2 B2576255 N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide CAS No. 955966-50-4

N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide

Cat. No. B2576255
CAS RN: 955966-50-4
M. Wt: 369.34
InChI Key: YUKHJZCRYSZXHP-UHFFFAOYSA-N
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Description

N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide is a useful research compound. Its molecular formula is C10H10F3N5O3S2 and its molecular weight is 369.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis and characterization of various derivatives with potential pharmacological activities. For instance, Ş. Küçükgüzel et al. (2013) reported the synthesis of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Ş. Küçükgüzel et al., 2013).

Biological Activity Studies

  • Khaled R. A. Abdellatif et al. (2014) synthesized a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles and evaluated them as anti-inflammatory agents. These compounds showed significant anti-inflammatory activity, with one variant being particularly effective (Khaled R. A. Abdellatif et al., 2014).

Chemical Reactions and Modifications

  • The modification and reaction of bis(pyrazol-1-yl)methanes with organotin chloride and M(CO)5THF (M = Mo and W) was studied by Run-Yu Tan et al. (2006), showcasing the versatility of this compound in forming new organotin derivatives and exploring its potential in developing heterobimetalic compounds (Run-Yu Tan et al., 2006).

Antimicrobial and Anticancer Activity

  • The compound has been involved in synthesizing derivatives with antimicrobial and anticancer activities. For example, P. Uma et al. (2017) synthesized derivatives of 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles, which showed toxicity against various bacteria (P. Uma et al., 2017).

Coordination Chemistry

  • In coordination chemistry, this compound has been used to synthesize various metal complexes. R. Semeniuc et al. (2016) reported the reaction of a tetratopic tris(pyrazolyl)methane ligand with Cd2(thf)54 to produce a coordination polymer, demonstrating its use in forming metal-based macrocyclic architectures (R. Semeniuc et al., 2016).

properties

IUPAC Name

N'-methylsulfonyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5O3S2/c1-5-3-7(10(11,12)13)18(16-5)9-14-6(4-22-9)8(19)15-17-23(2,20)21/h3-4,17H,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKHJZCRYSZXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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